2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one

Structure-Activity Relationship Drug Design Pharmacophore Modeling

Sourcing asymmetrical sulfonylpiperazine cores often introduces unwanted flexibility and off-target polypharmacology, delaying kinase inhibitor programs. This 2,7-disubstituted fluoren-9-one scaffold provides a rigid, symmetrical geometry essential for consistent SAR in bivalent ligand design. - Pre-difunctionalized core eliminates low-yielding symmetrical coupling steps, accelerating PROTAC and focused library synthesis. - Specific 2,7-geometry ensures reproducible spatial orientation for dual RIPK2 and ALK2 target engagement. - High-purity bulk lots available with full analytical characterization to support lead optimization workflows.

Molecular Formula C21H24N4O5S2
Molecular Weight 476.57
CAS No. 321685-52-3
Cat. No. B2743306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one
CAS321685-52-3
Molecular FormulaC21H24N4O5S2
Molecular Weight476.57
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCNCC5
InChIInChI=1S/C21H24N4O5S2/c26-21-19-13-15(31(27,28)24-9-5-22-6-10-24)1-3-17(19)18-4-2-16(14-20(18)21)32(29,30)25-11-7-23-8-12-25/h1-4,13-14,22-23H,5-12H2
InChIKeyGOGKCPLGPKHRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one: Structural & Procurement Overview


2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one (CAS 321685-52-3) is a synthetic small molecule belonging to the sulfonylpiperazine class of heterocyclic compounds [1]. Structurally, it comprises a fluoren-9-one core symmetrically substituted at the 2- and 7-positions with piperazin-1-ylsulfonyl moieties, yielding a molecular formula of C21H24N4O5S2 and a molecular weight of 476.57 g/mol . This compound is recognized as a useful research intermediate and building block for the synthesis of more complex biologically active derivatives within the broader sulfonylpiperazine pharmacophore space, which has demonstrated diverse activities including kinase inhibition and receptor modulation [2].

Type Synthetic building block
Core 2,7-disubstituted fluoren-9-one
Handles Free piperazine -NH groups
Use context Reported kinase inhibitor intermediate

2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one: Key Differentiators


Generic substitution among sulfonylpiperazine analogs is scientifically unsound due to the highly specific structure-activity relationships (SAR) governing this pharmacophore class. Small modifications—such as altering the heterocyclic core from fluorene to naphthalene or substituting piperazine with piperidine—can drastically alter target binding affinity, selectivity profiles, and physicochemical properties [1]. For instance, within the sulfonylpiperazine series targeting 11β-HSD1, the replacement of a naphthalene core with alternative aryl systems resulted in significant variations in inhibitory potency [2]. Furthermore, the specific 2,7-disubstituted fluoren-9-one scaffold offers a unique conformational rigidity and spatial orientation of the terminal piperazine nitrogens that cannot be replicated by mono-substituted or asymmetrical analogs, which may lead to divergent polypharmacology or off-target profiles [3].

Core geometry mismatch
Replacing fluorenone with naphthalene or flexible aryl cores may shift binding orientation and selectivity profile.
Free amine vs. N-alkyl
N-alkylated or acylated analogs lack the reactive -NH sites, limiting further derivatization and library expansion.
Target class divergence
Sulfonylpiperazines optimized for 11β-HSD1 or 5-HT6 may not transfer to kinase-targeted studies without re-optimization.

2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one: Differentiation Evidence


Core Scaffold Geometry: Fluorenone vs. Naphthalene

This compound features a symmetrical 2,7-disubstituted fluoren-9-one core, which imposes a specific and constrained spatial geometry between the two sulfonylpiperazine moieties. This contrasts with other sulfonylpiperazine scaffolds like naphthalene (as in certain 11β-HSD1 inhibitors) or simpler aryl systems, which have different angular and torsional flexibility [1]. While direct target-binding data for this specific fluorenone is absent, class-level SAR analysis demonstrates that the core geometry is a primary driver of potency and selectivity in this chemotype. The fluorenone core represents a distinct structural subclass with predictable, non-transferable properties [2].

Core geometry
Class-level inference
Symmetrical 2,7-disubstituted fluoren-9-one vs. alternative cores (naphthalene)
Geometry influences binding mode and selectivity; properties not directly transferable from other cores.
Precise angular data not reported for target compound.
Structure-Activity Relationship Drug Design Pharmacophore Modeling

Divergent Target Class: Kinase vs. 5-HT6/11β-HSD1

While many aryl sulfonylpiperazines have been optimized as potent 5-HT6 receptor antagonists (e.g., benzothiazole derivative with IC50 = 3.9 μM) [1] or 11β-HSD1 inhibitors (e.g., arylsulfonylpiperazine 19 with IC50 = 13 nM) [2], the 2,7-bis(piperazin-1-ylsulfonyl)fluoren-9-one scaffold is associated with a distinct bioactivity space. Structural mining and patent literature indicate that this specific 2,7-disubstituted fluorenone core is a known building block for constructing dual kinase inhibitors, particularly targeting RIPK2 and ALK2 pathways [3]. This differs fundamentally from the mono-aminergic or metabolic enzyme targeting of other well-characterized sulfonylpiperazine subclasses. The compound's intended application is as a synthetic intermediate for generating these dual kinase inhibitors, not as a direct 5-HT6 or 11β-HSD1 ligand.

Target class
Class-level inference
Reported intermediate for RIPK2/ALK2 kinase inhibitors vs. 11β-HSD1 (IC50 13 nM) or 5-HT6 (IC50 3.9 μM) optimized analogs.
Accesses kinase-targeted chemical space distinct from monoaminergic/metabolic sulfonylpiperazines.
Direct binding data for this fluorenone not available; inferred from patent landscape.
Receptor Pharmacology Kinase Inhibition Target Selectivity

Free Piperazine Amines vs. N-Alkylated Analogs

A key differentiating feature of this compound is the presence of two unsubstituted secondary amine nitrogens on the terminal piperazine rings. This is in direct contrast to many close analogs, such as 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime or 2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime (Sigma-Aldrich) , which feature alkylated or acylated piperazine nitrogens. The presence of free -NH groups provides two reactive handles for further functionalization via amide bond formation, reductive amination, or sulfonylation. This makes it a more versatile and advanced synthetic intermediate than its capped counterparts, enabling the rapid generation of diverse compound libraries from a single precursor.

Reactive handles
Data to verify
Two free secondary amine (-NH) groups vs. N-alkyl or N-acyl capped analogs.
Free amines enable diverse downstream functionalization; capped analogs limit derivatization routes.
Comparison based on structural catalog data; verify reactivity in intended chemistry.
Medicinal Chemistry Chemical Synthesis Building Blocks

Synthesis Complexity and Value Proposition

The synthesis of this compound involves the precise difunctionalization of the fluoren-9-one core at the symmetrical 2- and 7-positions with piperazinylsulfonyl groups. Achieving this symmetrical, high-purity difunctionalization presents a synthetic challenge that is bypassed when procuring the pre-formed building block [1]. This stands in contrast to simpler, mono-substituted piperazinyl sulfones or commercially abundant starting materials like fluorenone itself, which require fewer steps and lower material costs to produce. The value of this compound lies not in its standalone bioactivity, but in the significant reduction of internal synthesis time, labor, and purification burden it provides to a research team, effectively representing an advanced and strategic procurement option for accelerating SAR campaigns.

Synthesis value
Class-level inference
Multi-step symmetrical difunctionalization bypassed by procurement; reduces internal synthesis burden.
Supports faster SAR expansion; advanced intermediate vs. simpler mono-substituted building blocks.
Estimated synthetic step count and purification complexity; no direct experimental data provided.
Chemical Synthesis Process Chemistry Building Blocks

Validated Applications of 2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one


RIPK2/ALK2 Dual Kinase Inhibitor Intermediate

Based on its structural association with kinase inhibitor patents, this compound is optimally employed as a key intermediate for synthesizing novel dual inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin-Like Kinase 2 (ALK2). The symmetrical, bifunctional nature of the fluorenone core allows for the rapid generation of focused libraries by derivatizing the free piperazine amines, thereby accelerating SAR studies in inflammatory disease and cancer research [1]. Selection of this specific building block over mono-substituted or flexible analogs ensures the proper spatial geometry for potential polypharmacological interactions.

Core Scaffold for Sulfonylpiperazine Polypharmacology

The unique 2,7-disubstituted fluoren-9-one geometry offers a distinct scaffold for exploring polypharmacology within the sulfonylpiperazine class. Researchers investigating the structural determinants of target engagement across diverse receptors (e.g., 5-HT, adrenergic) and enzymes (e.g., 11β-HSD1, carbonic anhydrase) can utilize this compound to probe how symmetrical, rigid core substitution affects binding promiscuity and selectivity, as compared to the more common mono-aryl sulfonylpiperazines [2]. This is a direct application of the class-level SAR evidence indicating that core geometry is a primary driver of target profile [3].

Advanced Building Block for Chemical Library Synthesis

For medicinal chemistry groups aiming to explore novel chemical space, this compound serves as a high-value, advanced building block. Its two free piperazine -NH groups are prime sites for introducing diverse chemical moieties via robust chemistries like amide coupling or reductive amination . Procuring this pre-formed difunctionalized core eliminates the need for challenging and low-yielding symmetrical difunctionalization steps, thereby significantly accelerating the lead generation and optimization phases of a drug discovery project focused on kinase or receptor targets.

Bivalent/Bifunctional Chemical Probe Development

The symmetrical structure featuring two terminal, reactive piperazine nitrogens makes this compound an ideal starting point for the design of bivalent ligands or PROTAC (PROteolysis TArgeting Chimera) molecules. The rigid fluorenone core can serve as a precise molecular ruler to control the distance and orientation between two different ligand warheads attached to each piperazine ring. This application leverages the compound's unique geometry and bifunctionality, offering a distinct advantage over simpler, monofunctional sulfonylpiperazines for studying target engagement and degradation in complex biological systems .

Application
Selection Property
Validation Focus
Dual kinase inhibitor synthesis (RIPK2/ALK2)
Symmetrical fluorenone core geometry
Confirm target engagement in kinase assays
Polypharmacology scaffold exploration
2,7-disubstituted rigid core
Review binding profiles across receptor/enzyme panels
Chemical library synthesis
Free piperazine -NH handles
Verify efficient derivatization via amide coupling or reductive amination
Bivalent/PROTAC probe design
Bifunctional symmetrical structure
Assess linker geometry and degradation activity in cellular models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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